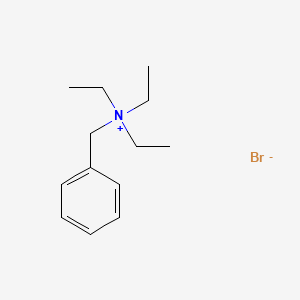

Benzyltriethylammonium bromide

Descripción general

Descripción

Benzyltriethylammonium bromide is a quaternary ammonium salt with the chemical formula C₁₃H₂₂BrN . It is commonly used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases). This compound is known for its high efficiency in catalyzing various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyltriethylammonium bromide can be synthesized through a quaternization reaction involving triethylamine and benzyl bromide. The reaction typically proceeds as follows:

Reactants: Triethylamine and benzyl bromide.

Solvent: Acetone or other suitable solvents.

Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, followed by purification steps such as recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves:

Reactors: Large-scale reactors equipped with stirring and temperature control.

Purification: Industrial purification techniques such as distillation and crystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Phase-Transfer Catalysis (PTC)

BTEAB facilitates reactions between immiscible phases (e.g., aqueous and organic) by transferring ionic species across interfaces.

Mechanistic Insight :

- BTEAB stabilizes anionic intermediates (e.g., enolates, acyloxy anions) in the organic phase, enabling nucleophilic attacks on electrophilic substrates.

- In Friedel-Crafts reactions, the Br⁻ counterion enhances electrophilicity of acyl chlorides via ion-pairing .

Nucleophilic Substitution Reactions

BTEAB participates in SN₂ reactions due to its labile benzyl group.

Benzylic Bromination

BTEAB enhances radical-mediated bromination of benzylic C–H bonds.

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Toluene derivatives | N-Bromosuccinimide (NBS) | Light (hν), 25–65°C | Monobrominated compounds |

Mechanism :

- Br- radicals abstract benzylic H, forming a resonance-stabilized benzyl radical.

- Radical recombination with Br₂ (from NBS) yields the brominated product .

Oxidative Debenzylation

BTEAB enables oxidative cleavage of benzyl ethers and amines.

Key Feature : BTEAB stabilizes intermediates, reducing side reactions like over-oxidation .

Complexation with Aromatic Diols

BTEAB forms stable complexes with binaphthol derivatives via non-covalent interactions.

| Host Molecule | Interactions | Application | Reference |

|---|---|---|---|

| rac-1,1′-Binaphthalene-2,2′-diol (BNP) | O–H···Br, C–H···O hydrogen bonds | Chiral resolution, crystal engineering |

Structural Insight :

- X-ray crystallography reveals Br⁻ forms hydrogen bonds with BNP’s hydroxyl groups (O–H···Br, 2.8–3.1 Å) .

- Ethyl groups on BTEAB induce steric effects, directing crystal packing .

Comparative Catalytic Efficiency

BTEAB outperforms other PTCs in select reactions:

| Catalyst | Reaction | Yield (%) | Reference |

|---|---|---|---|

| BTEAB | Knoevenagel condensation | 92 | |

| CTAB (Cetyltrimethylammonium bromide) | Same reaction | 78 |

Advantage : BTEAB’s lipophilic benzyl group enhances interfacial activity .

Preparation of BTEAB :

Aplicaciones Científicas De Investigación

Phase Transfer Catalyst

Overview : Benzyltriethylammonium bromide serves as an effective phase transfer catalyst that facilitates reactions between reactants in different phases (typically aqueous and organic). This property enhances reaction rates and yields, making it invaluable in organic synthesis.

Key Reactions :

- Nucleophilic Substitution : It accelerates nucleophilic substitution reactions in biphasic systems.

- C-alkylation and N-alkylation : It is employed in C-alkylation of aromatic compounds and N-alkylation of amines, improving yields significantly.

Case Study : In a study involving the synthesis of various organic compounds, this compound demonstrated a yield improvement of approximately 30% compared to traditional methods without a catalyst .

Polymerization Curing Agent

Overview : The compound acts as a curing accelerator for polymerization processes, particularly in epoxy resins and powder coatings. It enhances the curing process by promoting cross-linking at lower temperatures.

Application Example :

- Epoxy Resins : Used in the formulation of coatings where rapid curing is essential for efficiency and performance.

Electrolyte in Electronic Industry

Overview : In the electronics sector, this compound is utilized as an organic electrolyte in batteries and capacitors due to its ionic conductivity.

Performance Metrics :

- Conductivity : Aqueous solutions exhibit high ionic conductivity, making them suitable for use in electrochemical cells.

Oil Field Chemical Agent

Overview : The compound is employed as a chemical agent in oil recovery processes. It aids in enhancing oil displacement efficiency by modifying interfacial tension between oil and water phases.

Environmental Applications

Overview : this compound has been investigated for its role in environmental remediation processes, particularly in the removal of heavy metals from wastewater.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Phase transfer catalyst | Increased reaction rates |

| Polymer Industry | Curing agent for resins | Faster curing times |

| Electronics | Organic electrolyte | High ionic conductivity |

| Oil Recovery | Chemical agent for enhanced oil recovery | Improved displacement efficiency |

| Environmental Remediation | Heavy metal removal from wastewater | Effective contaminant reduction |

High-Performance Liquid Chromatography Reagent

This compound is also used as an analytical reagent in high-performance liquid chromatography (HPLC). Its ability to enhance separation efficiency makes it suitable for analyzing complex mixtures.

Mecanismo De Acción

Mechanism: Benzyltriethylammonium bromide acts as a phase-transfer catalyst by increasing the solubility of ionic reactants in organic solvents. This is achieved through the formation of ion pairs, where the quaternary ammonium cation interacts with the ionic reactant, facilitating its transfer across the phase boundary.

Molecular Targets and Pathways:

Ion Pair Formation: The primary mechanism involves the formation of ion pairs between the quaternary ammonium cation and the ionic reactant.

Catalysis: The ion pairs enhance the reactivity of the ionic reactants, leading to increased reaction rates.

Comparación Con Compuestos Similares

Benzyltrimethylammonium Bromide: Similar in structure but with methyl groups instead of ethyl groups.

Tetrabutylammonium Bromide: Another quaternary ammonium salt with butyl groups.

Benzyltriethylammonium Chloride: Similar structure but with a chloride ion instead of a bromide ion.

Uniqueness: Benzyltriethylammonium bromide is unique due to its specific combination of benzyl and triethyl groups, which provide an optimal balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase-transfer catalyst compared to its analogs.

Actividad Biológica

Benzyltriethylammonium bromide (BTEAB) is a quaternary ammonium compound that has garnered attention due to its unique biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of BTEAB, supported by research findings, case studies, and comparative data.

- Chemical Formula : C13H22BrN

- Molecular Weight : 273.23 g/mol

- CAS Number : 5197-95-5

- Appearance : White to pale yellow crystalline powder

- Melting Point : 193-195 °C (decomposes)

BTEAB exhibits biological activity primarily through its role as a surfactant and its ability to interact with cellular membranes. The positive charge on the nitrogen atom allows it to disrupt lipid bilayers, which can lead to cell membrane permeability changes. This property is significant in various applications, including drug delivery systems and antimicrobial formulations.

Biological Activities

-

Antimicrobial Activity

- BTEAB has been studied for its antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus by disrupting their cell membranes.

- A study demonstrated that BTEAB showed a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli and 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .

- Cell Membrane Disruption

- Cytotoxicity

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the efficacy of various quaternary ammonium compounds, BTEAB was found to be one of the most effective against gram-positive bacteria. The study highlighted its potential use in formulating disinfectants and antiseptics .

Case Study 2: Drug Delivery Systems

A recent investigation explored the use of BTEAB-modified liposomes for delivering anticancer drugs. The results indicated enhanced uptake of doxorubicin in cancer cells when delivered via BTEAB-modified carriers compared to conventional liposomes .

Comparative Analysis

| Compound | MIC (µg/mL) | IC50 (µg/mL) | Application |

|---|---|---|---|

| This compound | 64 (E. coli) | 50-200 | Antimicrobial, Drug Delivery |

| Benzyltrimethylammonium bromide | 32 (S. aureus) | 100-300 | Antimicrobial |

| Hexadecyltrimethylammonium bromide | 16 (E. coli) | 30-150 | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of BTEAB critical for experimental design?

BTEAB (C₁₃H₂₂BrN, MW 272.24) is an off-white crystalline solid with a melting point of 193–195°C and a density of 1.28 g/cm³ . These properties determine its solubility in polar solvents (e.g., water, methanol) and stability under thermal conditions. To confirm purity, researchers should use:

- Melting point analysis (deviation >2°C suggests impurities) .

- Elemental analysis (C/H/N/Br ratios) .

- NMR spectroscopy (distinct peaks for benzyl and triethyl groups) .

Q. How does BTEAB function as a phase-transfer catalyst (PTC) in biphasic reactions?

BTEAB facilitates ion transfer between immiscible phases (e.g., aqueous-organic) by forming lipophilic ion pairs. For example, in nucleophilic substitutions, it solubilizes anions (e.g., Br⁻) into organic phases, accelerating reactions like esterification or alkylation . Key factors include:

- Counterion affinity : Bromide’s polarizability enhances transfer efficiency compared to chloride .

- Concentration optimization : Typically 1–5 mol% to avoid emulsion formation .

Advanced Research Questions

Q. How can BTEAB’s catalytic efficiency be optimized in asymmetric synthesis?

Optimization requires systematic screening:

- Solvent polarity : Use low-polarity solvents (e.g., toluene) to stabilize ion pairs .

- Temperature control : Reactions above 80°C may degrade BTEAB (mp ~194°C) .

- Co-catalysts : Pair with crown ethers to enhance anion activation in stereoselective reactions .

- Kinetic studies : Monitor reaction rates via HPLC or GC to identify rate-limiting steps .

Q. What are the contradictions in reported toxicity data for BTEAB, and how should they be addressed?

While BTEAB is classified as hazardous (R36/38: irritant to eyes/skin), its ecotoxicological impact varies. For instance, studies on Vibrio qinghaiensis Q67 show additive toxicity when combined with other quaternary ammonium salts, but BTEAB alone exhibits moderate inhibition . To resolve discrepancies:

- Standardize bioassays : Use OECD guidelines for aquatic toxicity testing.

- Analyze degradation products : BTEAB hydrolyzes slowly in water; track metabolites via LC-MS .

Q. How can BTEAB be quantified in complex reaction mixtures?

Analytical methods include:

- Ion-pair chromatography : Use tetrabutylammonium bromide in the mobile phase (C18 column, UV detection at 254 nm) .

- Potentiometric titration : Detect bromide ions with Ag/AgCl electrodes .

- Mass spectrometry : ESI-MS in positive ion mode ([M⁺] at m/z 272.24) .

Q. What methodological challenges arise when substituting BTEAB with alternative PTCs?

Comparative studies (e.g., with benzyltrimethylammonium bromide) reveal trade-offs:

- Steric effects : BTEAB’s triethyl groups reduce surface activity but improve thermal stability vs. trimethyl analogs .

- Cost vs. efficiency : BTEAB is cost-effective for large-scale syntheses but less efficient than phosphonium salts in some cross-couplings .

- Experimental design : Use DoE (Design of Experiments) to evaluate variables like reaction yield, byproduct formation, and catalyst recovery .

Propiedades

IUPAC Name |

benzyl(triethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQVQXZFZHACQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966295 | |

| Record name | N-Benzyl-N,N-diethylethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzyltriethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5197-95-5 | |

| Record name | Benzyltriethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N,N-diethylethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.